9-アントリルメチルオカドエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of okadaic acid, from which anthrylmethyl okadaate is derived, involves complex processes. Isobe et al. (1987) reported the total synthesis of okadaic acid through the coupling of three segments (A, B, and C) with key steps including couplings between sulfone carbanions and aldehydes (Isobe, Ichikawa, Bai, Masaki, & Goto, 1987). Urbanek, Sabes, and Forsyth (1998) detailed a convergent synthesis of the C15−C38 domain of okadaic acid, showcasing the preparation and direct coupling of intermediates representing the C16−C27 and C28−C38 portions of okadaic acid (Urbanek, Sabes, & Forsyth, 1998).

Molecular Structure Analysis

The molecular structure of okadaic acid and its derivatives, such as anthrylmethyl okadaate, is crucial for understanding their biological activities. Murata et al. (1998) applied collision-induced dissociation tandem mass spectrometry (CID MS/MS) to elucidate the 18O-incorporation pattern of okadaic acid, providing insights into its molecular structure and the formation of its ether rings (Murata, Izumikawa, Tachibana, Fujita, & Naoki, 1998).

Chemical Reactions and Properties

Okadaic acid and its derivatives exhibit a range of chemical reactions and properties, including interactions with protein phosphatases. Bialojan and Takai (1988) found that okadaic acid acts as a potent inhibitor of type 2A protein phosphatases, highlighting its specificity and potential mechanisms of action (Bialojan & Takai, 1988).

Physical Properties Analysis

The physical properties of okadaic acid derivatives are essential for their characterization and application. Uchida et al. (2014) developed a convenient HPLC method for the detection of okadaic acid analogs, facilitating the analysis of their physical properties (Uchida, Watanabe, Matsushima, Uchida, Nagai, Kamio, Murata, Yasumoto, & Suzuki, 2014).

Chemical Properties Analysis

The chemical properties of okadaic acid, including its inhibitory effects on protein phosphatases, have been extensively studied. Cohen, Holmes, and Tsukitani (1990) reviewed the use of okadaic acid as a new probe for studying cellular regulation, emphasizing its role in controlling biological processes through the reversible phosphorylation of proteins (Cohen, Holmes, & Tsukitani, 1990).

科学的研究の応用

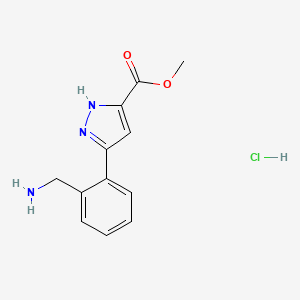

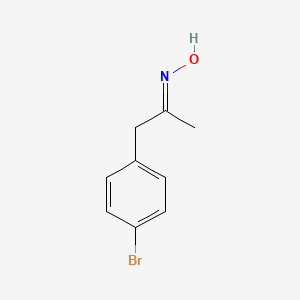

オカド酸アナログの検出

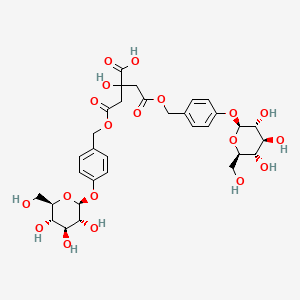

9-アントリルメチルオカドエートは、オカド酸 (OA) アナログの検出に使用されます {svg_1}. 簡便で自動化されたクリーンアップを目的としたカラム切り替えを追加することにより、オカド酸 (OA) アナログを9-アントリルメチルエステルとしてHPLC-蛍光検出 (FLD) する方法が開発されました {svg_2}. 貝類のメタノール抽出物は最初に処理されてOAエステルを加水分解し、次に9-アントリルジアゾメタン (ADAM) と反応させます {svg_3}.

OAアナログのモニタリング

9-アントリルメチルオカドエートを用いて開発されたこの方法は、HPLC/MSの安価で便利な代替法として、OAアナログの日常的なモニタリングに適用できます {svg_4}.

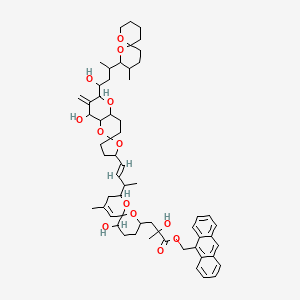

オカド酸の定量検出

9-アントリルメチルオカドエートは、海洋微細藻類由来の生物毒であるオカド酸 (OA) の定量検出に使用されます {svg_5}. 時間分解蛍光免疫測定法 (TRFIA) を用いた競合法に基づいて、新しいタイプの免疫測定技術が確立されました {svg_6}.

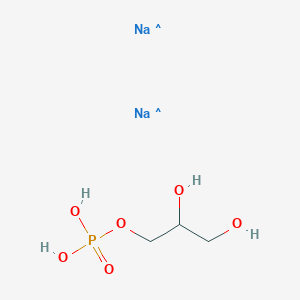

海洋生物毒の検出

9-アントリルメチルオカドエートを用いて開発されたTRFIA法は、簡便性、感度、精度、高精度を特徴とし、貝毒検出に関するEUまたは米国基準を大幅に上回っています {svg_7}. 海洋生物毒の検出に適切な貢献をすることが期待されています {svg_8}.

Safety and Hazards

作用機序

Target of Action

Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid . Okadaic acid is a potent and selective inhibitor of protein phosphatases 1 and 2A . Therefore, it can be inferred that the primary targets of Anthrylmethyl okadaate are likely these protein phosphatases.

Mode of Action

Okadaic acid inhibits the activity of these phosphatases, leading to an increase in the phosphorylation state of many cellular proteins .

Biochemical Pathways

The inhibition of protein phosphatases 1 and 2a by okadaic acid can affect multiple cellular processes, including cell motility, stabilization of focal adhesions, and cytoskeletal organization . It is reasonable to assume that Anthrylmethyl okadaate may have similar effects on these biochemical pathways.

Result of Action

Based on the known effects of okadaic acid, it can be inferred that anthrylmethyl okadaate may lead to changes in the phosphorylation state of many cellular proteins, affecting processes such as cell motility and cytoskeletal organization .

特性

IUPAC Name |

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUMRMFBSVYOTM-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H78O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157606-35-4 |

Source

|

| Record name | Okadaic acid, anthryl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

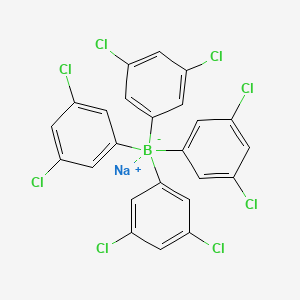

![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)